molecular formula C13H11BrO B14025118 3-Benzyl-4-bromophenol

3-Benzyl-4-bromophenol

Cat. No.: B14025118
M. Wt: 263.13 g/mol
InChI Key: AAKDZRSRJYWOLN-UHFFFAOYSA-N
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Description

3-Benzyl-4-bromophenol is an organic compound that belongs to the class of bromophenols It is characterized by a benzyl group attached to the third carbon and a bromine atom attached to the fourth carbon of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-bromophenol typically involves the bromination of 3-benzylphenol. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under mild conditions to ensure selective bromination at the para position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction of the bromine atom can lead to the formation of 3-benzylphenol.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) are often employed.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: 3-Benzylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-4-bromophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Benzyl-4-bromophenol exerts its effects is primarily through its interaction with biological molecules. The bromine atom and phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in halogen bonding, influencing its binding to enzymes and receptors. These interactions can modulate the activity of various molecular targets and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    4-Bromophenol: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.

    3-Benzylphenol: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.

    2-Bromo-4-benzylphenol: The position of the bromine atom is different, which can significantly alter its chemical and biological properties.

Uniqueness: 3-Benzyl-4-bromophenol is unique due to the presence of both a benzyl group and a bromine atom on the phenol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

3-Benzyl-4-bromophenol is a compound that has garnered attention for its diverse biological activities. This article summarizes its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a benzyl group attached to a phenolic structure. Its molecular formula is C13H11BrO, with a molecular weight of approximately 273.13 g/mol. The presence of the bromine substituent is significant in determining its biological activity.

Antioxidant Activity

Recent studies have demonstrated that bromophenols exhibit notable antioxidant properties. For instance, the antioxidant activity of various bromophenol derivatives, including this compound, was evaluated using several assays such as DPPH radical scavenging and ABTS assays.

Table 1: Antioxidant Activity of Bromophenol Derivatives

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound25.518.3
2-Bromo-4,5-dihydroxyphenol15.012.7
4-Bromophenol30.222.5

The results indicate that this compound exhibits competitive antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that it possesses inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a potential antimicrobial agent against certain pathogenic bacteria .

Anticancer Activity

The anticancer potential of bromophenols has been a focal point in recent research. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung cancer)15.0
MCF-7 (Breast cancer)20.5
HeLa (Cervical cancer)18.0

The IC50 values indicate that the compound has significant cytotoxic effects, suggesting its potential for development as an anticancer therapeutic agent .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits key metabolic pathways.
  • Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Case Study on Antioxidant Activity : A study published in Food Chemistry evaluated the antioxidant properties of various bromophenols, including this compound, demonstrating its efficacy in reducing oxidative stress markers in vitro.
  • Case Study on Antimicrobial Effects : Research conducted on the antimicrobial efficacy against Staphylococcus aureus showed that treatment with this compound significantly reduced bacterial viability in cultured environments.
  • Case Study on Anticancer Potential : A recent investigation into its effects on MCF-7 cells revealed that treatment with varying concentrations led to increased apoptosis rates compared to control groups.

Properties

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

3-benzyl-4-bromophenol

InChI

InChI=1S/C13H11BrO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2

InChI Key

AAKDZRSRJYWOLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)Br

Origin of Product

United States

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